4-(2,5-Difluorophenyl)-2-nitrobenzoic acid
Description
4-(2,5-Difluorophenyl)-2-nitrobenzoic acid is an aromatic compound that features both nitro and difluorophenyl groups
Properties
IUPAC Name |
4-(2,5-difluorophenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO4/c14-8-2-4-11(15)10(6-8)7-1-3-9(13(17)18)12(5-7)16(19)20/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRDCNIPUFPNHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689729 | |
| Record name | 2',5'-Difluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-48-6 | |
| Record name | 2',5'-Difluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Difluorophenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(2,5-difluorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of 4-(2,5-Difluorophenyl)-2-nitrobenzoic acid may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity.
Types of Reactions:
Reduction: The nitro group in 4-(2,5-Difluorophenyl)-2-nitrobenzoic acid can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, where the hydrogen atoms on the ring are replaced by halogen atoms under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.
Major Products Formed:
Reduction: 4-(2,5-Difluorophenyl)-2-aminobenzoic acid.
Substitution: Various halogenated derivatives of 4-(2,5-Difluorophenyl)-2-nitrobenzoic acid.
Scientific Research Applications
4-(2,5-Difluorophenyl)-2-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism by which 4-(2,5-Difluorophenyl)-2-nitrobenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The nitro and difluorophenyl groups can interact with the enzyme’s active site through hydrogen bonding and hydrophobic interactions, respectively.
Comparison with Similar Compounds
4-(2,5-Difluorophenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-(2,5-Difluorophenyl)-2-aminobenzoic acid:
Uniqueness: 4-(2,5-Difluorophenyl)-2-nitrobenzoic acid is unique due to the presence of both nitro and difluorophenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
